molecular formula C16H24N2O B4436070 N-isopropyl-4-(1-piperidinylmethyl)benzamide

N-isopropyl-4-(1-piperidinylmethyl)benzamide

Cat. No. B4436070
M. Wt: 260.37 g/mol
InChI Key: AMRMXHXRZGPABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-4-(1-piperidinylmethyl)benzamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

N-isopropyl-4-(1-piperidinylmethyl)benzamide acts as a potent agonist of cannabinoid receptors, particularly the CB2 receptors. It works by activating the CB2 receptors, which are mainly found in the immune system and peripheral tissues. The activation of these receptors leads to the release of endogenous cannabinoids, which in turn modulate various physiological processes such as pain, inflammation, and immune response.
Biochemical and Physiological Effects
N-isopropyl-4-(1-piperidinylmethyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, it has been shown to have anti-convulsant properties by reducing the excitability of neurons. Moreover, it has been found to have anxiolytic and anti-depressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-4-(1-piperidinylmethyl)benzamide in lab experiments is its high potency and selectivity for the CB2 receptors. This makes it an ideal tool for studying the physiological processes modulated by these receptors. Additionally, its synthetic nature allows for the production of large quantities of the compound, which is essential for conducting extensive studies.
However, one of the main limitations of using N-isopropyl-4-(1-piperidinylmethyl)benzamide in lab experiments is its potential for off-target effects. As with any synthetic compound, it is essential to ensure that the observed effects are due to the activation of the CB2 receptors and not due to other non-specific effects.

Future Directions

N-isopropyl-4-(1-piperidinylmethyl)benzamide has shown great potential for its therapeutic applications in various medical conditions. Future research should focus on further elucidating the mechanisms of action of the compound and identifying its potential applications in other medical conditions. Additionally, more studies are needed to determine the optimal dosage and administration route of the compound to maximize its therapeutic effects while minimizing any potential side effects.

Scientific Research Applications

N-isopropyl-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Moreover, it has been found to be effective in treating neuropathic pain, anxiety, and depression.

properties

IUPAC Name

4-(piperidin-1-ylmethyl)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)17-16(19)15-8-6-14(7-9-15)12-18-10-4-3-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRMXHXRZGPABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-4-(1-piperidinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-4-(1-piperidinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-4-(1-piperidinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-4-(1-piperidinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-isopropyl-4-(1-piperidinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-4-(1-piperidinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.